molecular formula C9H13NO2S B7815639 N,2,4-trimethylbenzenesulfonamide

N,2,4-trimethylbenzenesulfonamide

Cat. No.: B7815639
M. Wt: 199.27 g/mol
InChI Key: XVFBUVJBVZIUQQ-UHFFFAOYSA-N
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Description

N,2,4-Trimethylbenzenesulfonamide is a synthetic organic compound belonging to the benzenesulfonamide class. It is characterized by a benzene ring substituted with a sulfonamide functional group and methyl groups at the 2 and 4 positions, with an additional methyl group on the sulfonamide nitrogen . As a sulfonamide derivative, it serves as a valuable building block and intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development and study of novel molecules, leveraging the core sulfonamide structure which is known to be a key pharmacophore in various biologically active compounds . Sulfonamides, as a class, have a storied history in drug discovery and continue to be investigated for a wide range of applications, including as antimicrobials, enzyme inhibitors, and agents for other therapeutic areas . The specific methylation pattern of this compound may influence its steric and electronic properties, making it a compound of interest for structure-activity relationship (SAR) studies and for probing biochemical pathways. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N,2,4-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)13(11,12)10-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFBUVJBVZIUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,2,4-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group attached to a trimethyl-substituted benzene ring. This unique structure imparts specific chemical reactivity and biological properties. The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis, making it a candidate for antimicrobial activity.

The primary mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound interacts with enzymes that are crucial for bacterial growth and survival. By mimicking PABA, it inhibits the synthesis of folic acid in bacteria, leading to antimicrobial effects.
  • Modulation of Biological Pathways : The compound has been shown to influence various biochemical pathways by forming hydrogen bonds with amino acids in proteins, potentially altering their conformation and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis6.25 μg/mL
Mycobacterium kansasii25 μg/mL
Escherichia coli15.6–125 μg/mL

These findings suggest that the compound may be effective against resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against Mycobacterium kansasii with an MIC of 25 μg/mL. This was compared to standard treatments like isoniazid (INH), highlighting its potential as a therapeutic agent .
  • Cardiovascular Effects : Another research focused on the cardiovascular impacts of sulfonamide derivatives showed that certain compounds could modulate perfusion pressure and coronary resistance in isolated rat heart models. These studies suggest a broader physiological impact beyond antimicrobial activity .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that this compound could effectively inhibit acetylcholinesterase and carbonic anhydrase activities, indicating potential applications in neurodegenerative diseases and other conditions influenced by these enzymes .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties:
N,2,4-trimethylbenzenesulfonamide and its derivatives have been extensively studied for their antibacterial properties. The sulfonamide moiety is known to act as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This mechanism underlies the effectiveness of sulfonamides against a range of bacterial infections, making them valuable in antibiotic development.

Potential as Antitumor Agents:
Research indicates that compounds similar to this compound exhibit anti-inflammatory and antitumor activities. These compounds have been evaluated for their efficacy against various cancer cell lines, showing promise as potential therapeutic agents .

Case Study: Synthesis of Antibiotics
A notable application involves the synthesis of antibiotics where this compound serves as a precursor. For instance, it has been used in the development of new sulfonamide-based antibiotics that demonstrate improved efficacy against resistant bacterial strains.

Material Science

Nucleating Agents:
this compound has been identified as an effective nucleating agent in polymer science. Its high melting point and thermal stability make it suitable for enhancing the crystallization process in isotactic polypropylene . This application is crucial for improving the mechanical properties and processing characteristics of polymer materials.

Supermolecular Chemistry:
The compound plays a significant role in the construction of covalent organic frameworks (COFs) and supermolecular disc liquid crystal materials. Its unique structural features allow it to participate in self-assembly processes, leading to novel material properties with potential applications in electronics and photonics .

Chemical Synthesis

Building Block in Organic Synthesis:
this compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions to produce complex molecules with diverse functionalities. This capability is particularly valuable in the pharmaceutical industry for synthesizing new drug candidates.

Data Table: Applications Overview

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntibiotic synthesisEffective against resistant bacteria
Antitumor activityDemonstrated efficacy against cancer cell lines
Material ScienceNucleating agent for polymersImproved crystallization in isotactic polypropylene
Supermolecular assembliesNovel properties for electronic applications
Chemical SynthesisBuilding block for organic compoundsVersatile use in drug development

Preparation Methods

Sulfonyl Chloride Intermediate Preparation

The synthesis begins with the preparation of 2,4-dimethylbenzenesulfonyl chloride. This intermediate is generated via chlorosulfonation of 1,3-dimethylbenzene (m-xylene) using chlorosulfonic acid under controlled conditions (0–5°C). The reaction proceeds as follows:

1,3-dimethylbenzene+ClSO3H2,4-dimethylbenzenesulfonyl chloride+HCl\text{1,3-dimethylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,4-dimethylbenzenesulfonyl chloride} + \text{HCl}

Key parameters include:

  • Temperature : Excess heat leads to polysubstitution or decomposition.

  • Stoichiometry : A 1:1 molar ratio of m-xylene to chlorosulfonic acid ensures mono-sulfonation.

Amine Coupling and N-Methylation

The sulfonyl chloride is subsequently reacted with methylamine to form the sulfonamide. However, direct amination often yields the unsubstituted sulfonamide (-SO2_2NH2_2), necessitating post-synthetic N-methylation. A two-step protocol is employed:

  • Amination :

    2,4-dimethylbenzenesulfonyl chloride+NH2CH32,4-dimethylbenzenesulfonamide+HCl\text{2,4-dimethylbenzenesulfonyl chloride} + \text{NH}_2\text{CH}_3 \rightarrow \text{2,4-dimethylbenzenesulfonamide} + \text{HCl}

    Conducted in anhydrous dichloromethane with triethylamine as a base, this step achieves yields of 70–80%.

  • N-Methylation :
    The sulfonamide is treated with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF):

    2,4-dimethylbenzenesulfonamide+CH3INaHThis compound+NaI\text{2,4-dimethylbenzenesulfonamide} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaI}

    Yields for this step range from 50–60%, with optimization required to minimize over-alkylation.

Copper-Catalyzed Direct Amination

An alternative method leverages transition-metal catalysis to streamline the synthesis. The Royal Society of Chemistry reports a copper-mediated coupling between sodium sulfinates and amines, adaptable for this compound.

Reaction Protocol

  • Reagents :

    • Sodium 2,4-dimethylbenzenesulfinate (1.2 equiv)

    • Methylamine hydrochloride (1.0 equiv)

    • CuBr2_2 (0.2 equiv) in DMSO at 100°C under nitrogen.

  • Mechanism :
    The copper catalyst facilitates single-electron transfer (SET), oxidizing the sulfinate to a sulfonyl radical. This intermediate couples with the amine to form the N–S bond, followed by deprotonation to yield the sulfonamide.

  • Yield : 55–65% after column chromatography.

Advantages and Limitations

  • Advantages :

    • Avoids handling corrosive sulfonyl chlorides.

    • Compatible with sensitive functional groups due to mild conditions.

  • Limitations :

    • Requires strict anhydrous conditions.

    • Methylamine’s volatility complicates stoichiometric control.

Comparative Analysis of Methods

Parameter Sulfonyl Chloride Route Copper-Catalyzed Route
Yield 40–50% (over two steps)55–65%
Reaction Time 8–12 hours24 hours
Scalability Industrial-scale feasibleLimited to lab-scale
Byproducts HCl, NaIMinimal
Cost ModerateHigh (Cu catalyst)

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl chloride reactivity but may promote side reactions with amines.

  • Ether solvents (e.g., THF) improve N-methylation selectivity by stabilizing intermediates.

Temperature Control

  • Low temperatures (0–5°C) during chlorosulfonation prevent di- or tri-sulfonation.

  • Elevated temperatures (100°C) in copper-catalyzed reactions accelerate radical formation.

Emerging Methodologies

Recent advances focus on photoredox catalysis and flow chemistry to improve efficiency:

  • Photoredox Systems : Visible-light-driven catalysis reduces reliance on transition metals, enabling greener synthesis.

  • Microreactor Systems : Continuous flow setups enhance heat/mass transfer, reducing reaction times by 50% compared to batch processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,2,4-trimethylbenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves forming C(sp³)–N bonds between 2,4-dimethylbenzenesulfonyl chloride and methylamine derivatives under basic conditions. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and stability .
  • Catalysts : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward .
  • Purity control : Thin-layer chromatography (TLC) and recrystallization in ethanol to isolate the product .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies methyl group resonances (δ ~2.3–2.5 ppm for aromatic methyl groups) and sulfonamide protons (δ ~7.5 ppm) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z ~213 (C₉H₁₃NO₂S) confirms molecular weight .
  • Infrared (IR) spectroscopy : Stretching vibrations for sulfonamide (-SO₂-NR₂) at ~1150–1350 cm⁻¹ .

Q. How can researchers screen this compound for initial antimicrobial activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) using spectrophotometric methods to monitor folate biosynthesis disruption .
  • MIC determination : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution of this compound, and how can kinetic studies inform derivative design?

  • Methodological Answer :

  • Mechanistic studies : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in sulfonamide groups during reactions like nitration or halogenation .
  • Kinetic modeling : Monitor reaction progress via HPLC to determine rate constants (e.g., k for electrophilic attack at the para-methyl position) .

Q. How can computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR modeling : Use software like MOE or Schrödinger to correlate substituent electronic parameters (e.g., Hammett σ) with antimicrobial IC₅₀ values .
  • Docking studies : Simulate binding to DHPS (PDB: 1AJ9) using AutoDock Vina to prioritize derivatives with optimal hydrogen-bonding to key residues (e.g., Arg 63) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth media .
  • Metabolite profiling : LC-MS to confirm compound stability under assay conditions and rule out degradation artifacts .

Q. How can regioselective functionalization of this compound be achieved for targeted drug design?

  • Methodological Answer :

  • Protecting group strategies : Temporarily block reactive sites (e.g., sulfonamide nitrogen) with tert-butyloxycarbonyl (Boc) groups during alkylation or acylation .
  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate methyl-substituted positions for selective halogenation .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Solvent recovery : Implement distillation systems to reuse DCM or DMF, reducing costs and waste .
  • Byproduct analysis : Use GC-MS to identify impurities (e.g., sulfonic acid derivatives) and optimize quenching steps .

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